molecular formula C20H23NO4 B8178691 (R)-a-(Boc-amino)-[1,1'-biphenyl]-3-propanoic acid

(R)-a-(Boc-amino)-[1,1'-biphenyl]-3-propanoic acid

Cat. No.: B8178691
M. Wt: 341.4 g/mol
InChI Key: JMEFJZPUOYOJOM-QGZVFWFLSA-N
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Description

®-a-(Boc-amino)-[1,1’-biphenyl]-3-propanoic acid is a compound of significant interest in organic chemistry and pharmaceutical research. This compound features a biphenyl structure with a Boc-protected amino group and a propanoic acid moiety. The Boc (tert-butoxycarbonyl) group is commonly used to protect amino groups during chemical synthesis, allowing for selective reactions to occur at other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-a-(Boc-amino)-[1,1’-biphenyl]-3-propanoic acid typically involves multiple steps, starting from commercially available biphenyl derivatives. One common route includes:

    Biphenyl Derivative Functionalization: The biphenyl derivative is functionalized to introduce a propanoic acid group at the 3-position.

    Amino Group Introduction: An amino group is introduced at the alpha position relative to the propanoic acid.

    Boc Protection: The amino group is then protected using Boc anhydride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-a-(Boc-amino)-[1,1’-biphenyl]-3-propanoic acid can undergo various chemical reactions, including:

    Oxidation: The propanoic acid moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-a-(Boc-amino)-[1,1’-biphenyl]-3-propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ®-a-(Boc-amino)-[1,1’-biphenyl]-3-propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical pathways. The biphenyl structure allows for interactions with hydrophobic pockets in proteins, making it a useful scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Boc-amino)piperidine: Another Boc-protected amino compound with a piperidine ring instead of a biphenyl structure.

    ®-1-Boc-3-Aminopiperidine: Similar in structure but with a different ring system.

Uniqueness

®-a-(Boc-amino)-[1,1’-biphenyl]-3-propanoic acid is unique due to its biphenyl structure, which provides a rigid and planar scaffold. This rigidity can enhance binding affinity and specificity in drug design compared to more flexible structures like piperidine rings.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-8-7-11-16(12-14)15-9-5-4-6-10-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEFJZPUOYOJOM-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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